molecular formula C22H29NO2S B6071514 {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol

{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol

Cat. No. B6071514
M. Wt: 371.5 g/mol
InChI Key: ALKPTTWHEKGGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol is a chemical compound that belongs to the class of piperidine derivatives. It is a white to off-white powder that is used in scientific research for various purposes. The compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol involves the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. In addition, the compound has been found to bind to certain receptors in the body, such as the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol has been found to have several biochemical and physiological effects in the body. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol in lab experiments is its unique chemical structure and mechanism of action. The compound has been found to have potential therapeutic applications in various fields of research, such as anti-inflammatory, anti-tumor, and anti-cancer research. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research on {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol. One of the future directions is the study of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is the study of its potential applications in the treatment of inflammatory and autoimmune diseases. In addition, further research is needed to explore the mechanism of action of this compound and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol involves several steps. The first step is the synthesis of 3-(3-methoxybenzyl)piperidine, which is achieved through the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base. The second step involves the synthesis of 1-[4-(methylthio)benzyl]-3-piperidinol, which is achieved through the reaction of 4-(methylthio)benzyl chloride with piperidine in the presence of a base. The final step involves the synthesis of {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol, which is achieved through the reaction of 3-(3-methoxybenzyl)piperidine with 1-[4-(methylthio)benzyl]-3-piperidinol in the presence of a reducing agent.

Scientific Research Applications

{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-[(3-methoxyphenyl)methyl]-1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2S/c1-25-20-6-3-5-19(13-20)14-22(17-24)11-4-12-23(16-22)15-18-7-9-21(26-2)10-8-18/h3,5-10,13,24H,4,11-12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKPTTWHEKGGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CC=C(C=C3)SC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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